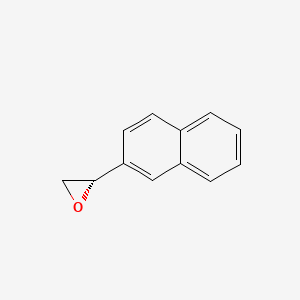

(2R)-2-(naphthalen-2-yl)oxirane

Description

Properties

Molecular Formula |

C12H10O |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

(2R)-2-naphthalen-2-yloxirane |

InChI |

InChI=1S/C12H10O/c1-2-4-10-7-11(12-8-13-12)6-5-9(10)3-1/h1-7,12H,8H2/t12-/m0/s1 |

InChI Key |

LAGFFQGUWPDQNH-LBPRGKRZSA-N |

Isomeric SMILES |

C1[C@H](O1)C2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

C1C(O1)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

(2R)-2-(naphthalen-2-yl)oxirane chemical structure and stereochemistry

Technical Guide: (2R)-2-(Naphthalen-2-yl)oxirane – Structural Analysis and Synthetic Utility

Part 1: Executive Summary

(2R)-2-(Naphthalen-2-yl)oxirane (also known as (R)-2-naphthyloxirane) is a high-value chiral building block used extensively in the asymmetric synthesis of pharmaceutical intermediates, particularly

This guide details the stereochemical properties, a validated synthesis protocol via Hydrolytic Kinetic Resolution (HKR), and the downstream utility of this compound in drug development.

Part 2: Chemical Structure & Stereochemistry

Nomenclature and Identification

-

IUPAC Name: (2R)-2-(naphthalen-2-yl)oxirane

-

Common Name: (R)-2-Naphthyloxirane

-

CAS Number (Racemate): 5234-06-0 (Note: Specific enantiomers are often custom-synthesized or resolved; the (R)-isomer is chemically distinct).

-

Molecular Formula: C

H -

Molecular Weight: 170.21 g/mol [1]

Stereochemical Analysis

The molecule features a single chiral center at the C2 position of the oxirane ring.

-

Configuration: The (R)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules.[2] The oxygen atom is Priority 1, the naphthyl group is Priority 2, the methylene carbon (C1 of oxirane) is Priority 3, and the hydrogen is Priority 4.

-

3D Conformation: In solution, the naphthalene ring typically adopts a pseudo-equatorial position relative to the oxirane ring to minimize steric strain. This conformation dictates the trajectory of incoming nucleophiles during ring-opening reactions.

DOT Diagram: Stereochemical Structure Visualization

Figure 1: Structural decomposition of (2R)-2-(naphthalen-2-yl)oxirane highlighting the chiral center and reactive epoxide ring.

Part 3: Synthesis & Manufacturing Protocol

The most robust method for obtaining high optical purity (>99% ee) of the (R)-enantiomer is Jacobsen’s Hydrolytic Kinetic Resolution (HKR) . This method uses a chiral Cobalt-salen catalyst to selectively hydrolyze the undesired (S)-enantiomer into a diol, leaving the desired (R)-epoxide intact.

Validated Protocol: Hydrolytic Kinetic Resolution

Objective: Isolate (2R)-2-(naphthalen-2-yl)oxirane from racemic 2-naphthyloxirane.

Reagents:

-

Substrate: Racemic 2-(naphthalen-2-yl)oxirane (1.0 equiv).

-

Catalyst: (S,S)-Co(salen) complex (0.5 mol%). Note: The (S,S)-catalyst selectively hydrolyzes the (S)-epoxide.

-

Co-catalyst: Acetic acid (AcOH) (2-4 equiv relative to catalyst) to activate the Co(II) precatalyst to Co(III).

-

Solvent: THF or TBME (tert-butyl methyl ether).

-

Nucleophile: Water (0.55 equiv).

Step-by-Step Methodology:

-

Catalyst Activation:

-

Dissolve the (S,S)-Co(salen) precatalyst in THF.

-

Add acetic acid and stir open to air for 30 minutes to generate the active (S,S)-Co(III)-salen species.

-

Evaporate solvent/excess acid to obtain the solid active catalyst.

-

-

Reaction Setup:

-

Dissolve racemic 2-naphthyloxirane in THF (1.0 M concentration).

-

Add the activated (S,S)-Co(III)-salen catalyst (0.5 mol%).

-

Cool the mixture to 0°C.

-

Add water (0.55 equiv) dropwise. Crucial: Adding exactly 0.55 equiv ensures complete hydrolysis of the (S)-enantiomer while preserving the (R)-enantiomer.

-

-

Reaction Monitoring:

-

Warm to room temperature and stir for 12–24 hours.

-

Monitor conversion via Chiral HPLC (see Section 4). The reaction stops at 50% conversion (theoretical maximum yield of resolved epoxide is 50%).

-

-

Workup & Purification:

-

Dilute with hexanes/ethyl acetate.

-

The diol product (formed from the S-enantiomer) is more polar and can be separated via silica gel flash chromatography or crystallization.

-

Isolate: The (2R)-epoxide elutes first in non-polar solvent systems.

-

HKR Workflow Diagram

Figure 2: Workflow for the Hydrolytic Kinetic Resolution (HKR) to isolate the (2R)-enantiomer.

Part 4: Analytical Characterization

To validate the identity and optical purity of the synthesized (2R)-isomer, the following analytical methods are required.

Chiral HPLC Method

-

Column: Chiralcel OD-H or AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Naphthalene absorption).

-

Expected Result: Two peaks. The (R)-enantiomer typically elutes second on OD-H columns (verify with racemic standard).

-

Target Specification: >98% ee (enantiomeric excess).

Physical Properties

| Property | Value / Description |

| Physical State | White crystalline solid or colorless oil |

| Melting Point | 68–70 °C (for high purity solid) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

| Optical Rotation |

Part 5: Reactivity & Drug Development Applications

The primary utility of (2R)-2-(naphthalen-2-yl)oxirane lies in its regioselective ring-opening with amines to form

Synthesis of Pronethalol Analogs

Reaction with isopropylamine yields the chiral analog of Pronethalol (a precursor to modern beta-blockers).

-

Mechanism: S

2 attack. -

Regioselectivity: The amine attacks the terminal carbon (C1) (less sterically hindered).

-

Stereochemistry: The C-O bond at the chiral center (C2) is not broken . Therefore, the configuration is retained .

-

(2R)-Epoxide

(1R)-Amino Alcohol.

-

Reaction Scheme Diagram

Figure 3: Regioselective ring-opening of the (2R)-epoxide to form the (1R)-amino alcohol.

Part 6: Safety & Handling (GHS)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Quench unreacted epoxide with aqueous acid or nucleophiles before disposal.

References

-

Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research. Link

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening. Science. Link

-

National Center for Biotechnology Information (2024) . PubChem Compound Summary for CID 30333, 2-(Naphthalen-2-yl)oxirane. Link

-

Kamal, A., et al. (2003). Chemoenzymatic synthesis of (R)- and (S)-pronethalol. Tetrahedron: Asymmetry.[4] Link

-

Sigma-Aldrich . Product Specification: (S,S)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II). Link

Sources

Biological Activity & Synthetic Utility of (2R)-2-(naphthalen-2-yl)oxirane Derivatives

The following technical guide details the biological activity, synthetic utility, and pharmacological significance of (2R)-2-(naphthalen-2-yl)oxirane (also known as (2R)-2-naphthylstyrene oxide) and its derivatives.

Technical Guide for Drug Discovery & Medicinal Chemistry [1][2]

Executive Summary

(2R)-2-(naphthalen-2-yl)oxirane is a high-value chiral electrophile in medicinal chemistry.[1][2] Unlike naphthyl glycidyl ethers (precursors to propranolol), this scaffold features a naphthalene ring directly attached to the epoxide. It serves two critical roles in drug development:[2]

-

** pharmacophore Precursor:** It is the direct synthetic progenitor of Pronethalol-type

-blockers (arylethanolamines), enabling the precise construction of the chiral secondary alcohol motif essential for adrenergic receptor binding. -

Mechanistic Probe: It acts as a specific substrate for Soluble Epoxide Hydrolase (sEH) , allowing researchers to map the catalytic pocket of sEH and screen for inhibitors that modulate blood pressure and inflammation.

This guide analyzes the structure-activity relationships (SAR), metabolic pathways, and synthetic protocols for derivatives of this epoxide.[3]

Chemical Foundation & Stereochemistry

The biological activity of this scaffold is dictated by the (2R)-configuration of the epoxide ring.[2]

-

Structure: A strained 3-membered ether ring fused to a lipophilic naphthalene system.[1][2]

-

Reactivity: The benzylic-like carbon (C2) is highly susceptible to nucleophilic attack.[1][2] The naphthalene ring stabilizes the developing positive charge at C2 during ring opening, influencing regioselectivity.[3]

-

Stereochemical Imperative: In

-adrenergic antagonists, the (R)-configuration of the resulting amino-alcohol (derived from the epoxide) is often crucial for high affinity binding to the receptor.[1][2]

Table 1: Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | (2R)-2-(naphthalen-2-yl)oxirane |

| Molecular Formula | |

| Molecular Weight | 170.21 g/mol |

| Key Reactivity | Electrophilic ring opening (Regioselective at C1 or C2) |

| Primary Target | |

| LogP | ~3.2 (Lipophilic, membrane permeable) |

Biological Targets & Mechanisms[1][2][5][6]

Synthesis of -Adrenergic Antagonists (Pronethalol Analogs)

The most significant biological application of this epoxide is the synthesis of arylethanolamine derivatives.[2] The reaction with primary amines (e.g., isopropylamine) yields

-

Mechanism:

attack by the amine. -

Regioselectivity: Attack predominantly occurs at the less hindered terminal carbon (C1) under basic conditions, preserving the chiral center at C2 to yield the secondary alcohol.

-

Case Study - Pronethalol: This was the first clinically used

-blocker.[1][2] Although withdrawn due to carcinogenicity in mice (linked to the naphthalene metabolism), its structure remains a template for SAR studies.

Soluble Epoxide Hydrolase (sEH) Interaction

The epoxide is a substrate for sEH, an enzyme that hydrolyzes endogenous anti-inflammatory epoxides (EETs).[4][5]

-

Bioassay Utility: (2R)-2-(naphthalen-2-yl)oxirane is used to assay sEH activity.[1][2] The rate of hydrolysis to the corresponding 1,2-diol (glycol) serves as a readout for enzyme kinetics.

-

Metabolic Fate: sEH converts the reactive epoxide into the more water-soluble, biologically inert diol. Inhibition of this pathway is a target for treating hypertension.

Genotoxicity & DNA Alkylation

Like styrene oxide, the naphthalene analog is an alkylating agent.[3]

-

Mechanism: Direct electrophilic attack on DNA bases (primarily Guanine N7).[1]

-

Safety Note: Derivatives must be rigorously purified to remove unreacted epoxide traces to avoid mutagenic risks in final drug formulations.

Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways for this epoxide: biological hydrolysis (metabolism) versus synthetic aminolysis (drug formation).

Caption: Divergent fate of the epoxide scaffold: Synthetic conversion to beta-blockers vs. enzymatic hydrolysis or DNA alkylation.[1][2]

Experimental Protocols

Protocol A: Regioselective Synthesis of -Amino Alcohol Derivatives

Objective: Synthesize a Pronethalol-like derivative retaining the (R)-configuration.

-

Reagents:

-

Procedure:

-

Dissolve the epoxide in ethanol (0.5 M concentration).

-

Add isopropylamine dropwise at

under -

Allow the mixture to warm to room temperature and stir for 12–18 hours.

-

Note: Monitor consumption of epoxide by TLC (Hexane/EtOAc 4:1). The epoxide spot (

) should disappear, replaced by the more polar amino alcohol (

-

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove solvent and excess amine.

-

Recrystallize the residue from Hexane/Ether to yield the amino alcohol as a white solid.

-

-

Validation:

-

NMR: Verify the appearance of methylene protons adjacent to the nitrogen (

ppm). -

Chiral HPLC: Confirm enantiomeric excess (ee) > 98% using a Chiralcel OD-H column.

-

Protocol B: sEH Enzymatic Inhibition Assay

Objective: Screen derivatives for ability to inhibit sEH (using the epoxide as a competitor or probe).

-

System: Recombinant human sEH (hsEH).[7]

-

Substrate: (2R)-2-(naphthalen-2-yl)oxirane (used here as the reporter substrate).[1][2]

-

Workflow:

-

Data Analysis:

-

Calculate

by plotting inhibitor concentration vs. % conversion of epoxide to diol.

-

Structure-Activity Relationship (SAR) Insights

The biological potency of derivatives hinges on three structural zones:

-

The Aromatic Lipophile (Naphthalene):

-

The Linker (Ethanolamine chain):

-

The Amine Substituent:

Table 2: Comparative Activity of Derivatives

| Derivative Class | Structural Modification | Primary Biological Activity |

| Arylethanolamines | Ring opening with isopropylamine | |

| Aryldiols | Hydrolysis (sEH product) | Inactive / Excreted Metabolite |

| Glutathione Conjugates | Reaction with GSH (GST catalyzed) | Detoxification Product |

| Naphthyl-Thiazoles | Heterocyclic derivatization | Antimicrobial / Cytotoxic (Karamomycin analogs) |

References

-

Synthesis and Biological Evaluation of Beta-Blockers. Journal of Medicinal Chemistry. Focuses on the structure-activity relationships of arylethanolamines derived from styrene and naphthalene oxides.

-

Soluble Epoxide Hydrolase (sEH) Inhibitors and Substrates. BenchChem Technical Review. Details the kinetics of epoxide hydrolysis and the use of naphthalene derivatives as probes.

-

Pronethalol: The First Beta-Receptor Antagonist. British Journal of Pharmacology.[2] Historical and mechanistic context of naphthalene-based beta-blockers.

-

Metabolism of Naphthalene Derivatives. Toxicological Sciences. Discusses the bioactivation of naphthalene epoxides and DNA adduct formation.

-

Stereoselective Hydrolysis of Styrene Oxide Analogs. Biochemistry. Provides kinetic data on the enantioselective hydrolysis of (2R) vs (2S) epoxides by sEH.

Sources

- 1. 2-Naphthyl glycidyl ether | C13H12O2 | CID 92995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 5234-06-0: 2-[(2-Naphthalenyloxy)methyl]oxirane [cymitquimica.com]

- 3. Epoxide hydrolase 2 - Wikipedia [en.wikipedia.org]

- 4. Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Precision Epoxidation: A Technical Guide to Enantioselective Synthesis

Executive Summary

The chiral epoxide is a linchpin in modern pharmacochemistry—a high-energy, strained ring acting as a stereodefined gateway to complex functionalities (1,2-amino alcohols, diols).[1][2][3] For the drug development chemist, the challenge is no longer if an epoxide can be synthesized, but which method yields the highest enantiomeric excess (ee) and diastereoselectivity for a specific olefin geometry.

This guide moves beyond textbook definitions to provide a decision-making framework for the three dominant methodologies: Sharpless , Jacobsen-Katsuki , and Shi . We focus on the mechanistic nuances that drive experimental success, industrial scalability, and the rigorous control of reaction parameters required for GMP-ready synthesis.

Part 1: Strategic Method Selection

The choice of epoxidation method is dictated almost exclusively by the substitution pattern and electronic nature of the alkene substrate. There is no "universal" epoxidation catalyst.

Decision Matrix: Selecting the Right Protocol

The following logic flow illustrates the primary decision path for selecting a method based on substrate geometry.

Figure 1: Strategic decision tree for selecting enantioselective epoxidation methodologies based on substrate electronics and geometry.

Part 2: The Gold Standard – Sharpless Asymmetric Epoxidation (SAE)

Best For: Primary and secondary allylic alcohols. Mechanism: Ligand-accelerated catalysis via a dimeric Titanium-Tartrate complex.[2]

Mechanistic Insight: The "Dimer" Reality

Contrary to simplified monomeric depictions, the active species in SAE is a

-

Crucial Factor: The hydroxyl group of the substrate coordinates to the Titanium center, ensuring intramolecular oxygen delivery.[4] This is why non-allylic alkenes fail in this system [1].

Optimized Protocol: The Catalytic Variant

Early iterations used stoichiometric Titanium. The modern standard is the Catalytic SAE (5-10 mol%) , which requires the addition of molecular sieves.

Reagents:

-

Titanium(IV) isopropoxide (

) -

(+)- or (-)-Diethyl tartrate (DET) or Diisopropyl tartrate (DIPT)

-

Tert-butyl hydroperoxide (TBHP) - Anhydrous solution in decane/isooctane is preferred over aqueous.

-

Activated 4Å Molecular Sieves (Powdered)

Step-by-Step Workflow:

-

Sieve Activation: Flame-dry 4Å molecular sieves under high vacuum immediately before use. Why: Water hydrolyzes the active Ti-complex into inactive polymeric species.[2] Sieves are the switch that enables catalytic turnover.

-

Complex Aging: In

at -20°C, add sieves, -

Oxidant Addition: Add TBHP and stir for another 10-20 minutes.

-

Substrate Addition: Add the allylic alcohol dropwise. Maintain temperature between -20°C and -10°C.

-

Quench: Use a solution of Iron(II) sulfate and citric acid. Why: The iron reduces excess peroxide (safety), and citric acid chelates titanium to prevent emulsion formation during extraction.

Part 3: Jacobsen-Katsuki Epoxidation

Best For: Cis-disubstituted alkenes, styrenes, and conjugated dienes. Mechanism: Mn(III)-salen mediated oxygen transfer via a radicaloid or concerted pathway.[5]

Mechanistic Insight: The Radical Clock

The stereospecificity of the Jacobsen reaction relies on the approach of the olefin to the Mn-oxo species. However, for conjugated dienes, a radical intermediate can form.[5] If the radical lifetime is long enough to allow bond rotation, cis-olefins can scramble to trans-epoxides.

-

Control: Low temperatures and specific donor ligands (e.g., pyridine N-oxides) stabilize the high-valent Mn-oxo species, favoring the concerted pathway and high ee [2].

Technical Protocol Considerations

-

Oxidant: Buffered NaOCl (commercial bleach) is the standard.

-

pH Control: The pH of the bleach phase must be buffered to ~11.3. Why: At lower pH, the Mn-salen complex degrades. At higher pH, the hypochlorite is too stable and less reactive.

-

Additives: The addition of 4-phenylpyridine N-oxide (P3NO) acts as an axial ligand, boosting catalyst turnover and stabilizing the active Mn(V) species.[6]

Part 4: Shi Epoxidation (Organocatalysis)

Best For: Trans-disubstituted and trisubstituted olefins.[7] Mechanism: Dioxirane intermediate generated in situ from a fructose-derived ketone.[8]

Mechanistic Insight: The pH Balancing Act

The Shi epoxidation is a delicate balance of kinetics. The active oxidant is a dioxirane formed from the chiral ketone and Oxone (potassium peroxymonosulfate).[8][9]

-

The Trap:

Visualization: The Shi Catalytic Cycle

The following diagram details the regeneration of the ketone catalyst, highlighting the critical dioxirane intermediate.[9][10]

Figure 2: The Shi Epoxidation catalytic cycle. Note the regeneration of the ketone catalyst after oxygen transfer.[9]

Part 5: Comparative Data & Industrial Scalability

Method Performance Summary

| Feature | Sharpless (SAE) | Jacobsen-Katsuki | Shi Epoxidation |

| Primary Substrate | Allylic Alcohols | Cis-alkenes, Styrenes | Trans-alkenes, Trisubstituted |

| Catalyst Source | Ti(OiPr)4 + Tartrate | Mn-Salen Complex | Fructose-derived Ketone |

| Oxidant | TBHP (Anhydrous) | NaOCl (Bleach) | Oxone (KHSO5) |

| Key Limitation | Requires hydroxyl anchor | Radical scrambling of dienes | High Oxone loading (mass intensity) |

| Industrial Risk | Peroxide safety (TBHP) | Chlorinated byproducts | Waste stream (Sulfate salts) |

Industrial Safety Note

For large-scale synthesis (kg to metric ton), thermal runaway is a critical risk with all three methods.

-

SAE: TBHP is shock-sensitive in high concentrations. Processes are often run in flow reactors to minimize active volume.

-

Shi: The reaction is exothermic. The decomposition of Oxone releases oxygen gas, creating a pressure hazard if not vented properly.

References

-

Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society.[10][12]

-

Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990). Enantioselective epoxidation of unfunctionalized olefins catalyzed by (salen)manganese complexes. Journal of the American Chemical Society.[10][12]

-

Tu, Y., Wang, Z. X., & Shi, Y. (1996). An Efficient Asymmetric Epoxidation Method for trans-Olefins Mediated by a Fructose-Derived Ketone. Journal of the American Chemical Society.[10][12]

-

BenchChem. (2025).[11] A Technical Guide to the Discovery and Synthesis of Chiral Epoxides.

-

Organic Chemistry Portal. Shi Epoxidation Mechanism and Protocols.

Sources

- 1. survivaltechnologies.in [survivaltechnologies.in]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 6. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Shi Epoxidation [organic-chemistry.org]

- 9. Shi epoxidation - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]

Technical Guide: Safe Handling and Operational Protocols for (2R)-2-(naphthalen-2-yl)oxirane

Topic: Safety and Handling Precautions for (2R)-2-(naphthalen-2-yl)oxirane Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Safety Engineers

Executive Technical Summary

(2R)-2-(naphthalen-2-yl)oxirane (CAS: 37777-19-6) is a privileged chiral building block, widely utilized in the asymmetric synthesis of

The Core Safety Paradox: This molecule combines electrophilic reactivity (alkylating potential) with high lipophilicity (LogP ~3.2). Unlike simple alkyl epoxides (e.g., ethylene oxide), the naphthalene moiety acts as a "molecular grease," facilitating rapid dermal permeation and cellular uptake, while the epoxide "warhead" targets nucleophilic DNA/protein residues.

Operational Directive:

Treat this compound not merely as an irritant, but as a potent contact allergen and potential mutagen . All protocols must prioritize the maintenance of enantiomeric excess (

Physicochemical & Hazard Profile

The following data aggregates experimental values and GHS classifications relevant to the (R)-enantiomer.

| Property | Value / Classification | Technical Implication |

| Molecular Formula | High carbon content increases organic solubility.[1] | |

| Molecular Weight | 170.21 g/mol | Non-volatile solid; dust hazard dominates over vapor. |

| Physical State | White to off-white crystalline solid | Static charge generation is a risk during weighing. |

| Melting Point | 68–72 °C | Low melting point; avoid friction/grinding to prevent localized melting. |

| Chirality | (R)-Enantiomer | Susceptible to acid-catalyzed racemization or hydrolysis. |

| GHS Classification | Warning | |

| Acute Toxicity | Category 4 (Oral) | Harmful if swallowed.[1][2][3][4] |

| Skin/Eye | Category 2 / 2A | Severe irritant; potential sensitizer.[5] |

| Aquatic | Chronic Category 2 | Toxic to aquatic life with long-lasting effects. |

| Mutagenicity | Suspected (Muta.[6] 2) | Epoxide functionality implies DNA alkylation risk. |

Engineering Controls & Personal Protective Equipment (PPE)

The "Lipophilic Vector" Defense Strategy

Standard nitrile gloves are insufficient for prolonged contact. The naphthalene ring facilitates permeation through thin nitrile.

Hierarchy of Controls Workflow:

Figure 1: Risk Management Hierarchy. Note that PPE is the final, not first, barrier.

Specific PPE Requirements[1][4][6][7][8][9][10]

-

Hand Protection:

-

Primary Layer (Inner): Silver Shield® or 4H® (EVOH/PE laminate). These provide >8-hour breakthrough time against aromatics.

-

Secondary Layer (Outer): 5-8 mil Nitrile. Provides dexterity and protects the inner laminate glove from physical tears.

-

Protocol: Change outer gloves immediately upon splash; change inner gloves every 4 hours.

-

-

Respiratory Protection:

-

If handling outside a glovebox/fume hood (strongly discouraged), use a P100/OV (Organic Vapor) cartridge respirator.

-

Rationale: While volatility is low, static dust generation during weighing is significant.

-

Operational Protocols: Synthesis & Handling

A. Storage & Stability (Preserving )

The epoxide ring is moisture-sensitive.[6] Hydrolysis yields the diol, destroying chirality and chemical utility.

-

Atmosphere: Store under Argon or Nitrogen.

-

Temperature: 2–8 °C.

-

Container: Amber glass (protects naphthalene moiety from UV degradation).

-

Self-Validation: Check melting point before use. A depression >2°C indicates significant hydrolysis to the diol (MP of diol is typically higher, but eutectic mixtures lower the observed MP).

B. Reaction Setup (Inert Handling)

Objective: Prevent moisture ingress which causes non-selective ring opening.

-

Drying: Flame-dry all glassware under vacuum; backfill with Argon.

-

Solvent Choice: Use anhydrous solvents (THF, DCM, Toluene). Protic solvents (MeOH, Water) will quench the epoxide.

-

Addition: Add the epoxide as a solution via cannula or syringe to the reaction vessel to minimize dust exposure.

C. Quenching & Waste Disposal (The "Kill" Step)

Unreacted epoxide in waste streams is a ticking time bomb for downstream safety. You must chemically deactivate it.

Protocol: Acid-Catalyzed Hydrolysis

-

Preparation: Prepare a 10%

or dilute -

Execution: Slowly add the reaction waste to the acid solution with vigorous stirring.

-

Mechanism: The acid protonates the epoxide oxygen, making it susceptible to attack by water.[7] This converts the toxic epoxide into the corresponding naphthalene-1,2-diol , which is significantly less reactive (though still an environmental hazard).

-

Verification: Test a small aliquot with 4-(p-nitrobenzyl)pyridine (NBP test). A purple color indicates active alkylating agents (epoxide); colorless indicates successful quench.

Metabolic Fate & Toxicology Logic

Understanding why this molecule is toxic aids in medical response.[5] The primary detoxification pathway is enzymatic hydrolysis. However, saturation of this pathway leads to DNA adduct formation.

Figure 2: Metabolic fate. Toxicity occurs when the mEH pathway is overwhelmed or inhibited, allowing direct alkylation of biological macromolecules.

Emergency Response Procedures

| Scenario | Immediate Action | Scientific Rationale |

| Skin Contact | Do NOT use alcohol. Wash with soap and copious water for 15 min. | Alcohol increases the solubility of the naphthalene moiety and may drive the epoxide deeper into the dermis (solvation effect). |

| Eye Contact | Flush with water/saline for 15 min. Consult ophthalmologist. | Epoxides are lachrymators and can cause corneal clouding via protein cross-linking. |

| Inhalation | Move to fresh air.[1][3][4][8][9] Monitor for delayed pulmonary edema. | Alkylating agents can cause delayed inflammatory responses in alveolar tissue. |

| Spill (Solid) | Wet with water/detergent mist (to suppress dust), then scoop. | Dry sweeping generates static and airborne dust. |

| Spill (Soln) | Cover with Vermiculite. Treat with dilute acetic acid. | Acid promotes ring opening to the safer diol in situ. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 30333, 2-(Naphthalen-2-yl)oxirane. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 2-(2-naphthyl)oxirane - GHS Classification & Labelling.[2] Retrieved from [Link]

-

Buckpitt, A., et al. (2002). Naphthalene metabolism: Toxicity of Naphthalene in cell culture and animal models. (Discusses the mEH pathway and epoxide toxicity). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Dermal Exposure: Chemical Resistance Guide (Permeation of Aromatics). Retrieved from [Link]

Sources

- 1. georganics.sk [georganics.sk]

- 2. 2-(Naphthalen-2-yl)oxirane | C12H10O | CID 30333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. westliberty.edu [westliberty.edu]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. tcichemicals.com [tcichemicals.com]

Commercial availability and suppliers of (2R)-2-(naphthalen-2-yl)oxirane

The following technical guide details the procurement, synthesis, and quality validation of (2R)-2-(naphthalen-2-yl)oxirane .

Executive Summary & Chemical Profile

Target Compound: (2R)-2-(naphthalen-2-yl)oxirane Common Synonyms: (R)-2-Naphthyloxirane; (R)-2-(2-Naphthyl)oxirane. Target Application: Chiral building block for beta-blocker intermediates, Naproxen analogs, and asymmetric catalysis ligands.

Availability Status: Restricted / Custom Synthesis Required. Unlike its racemic counterpart, the pure (R)-enantiomer is rarely held in stock by major catalog suppliers (Sigma, TCI, etc.). It is typically classified as a "Make-to-Order" item. Researchers have two primary acquisition routes:

-

Outsourced Custom Synthesis: Lead time 4-8 weeks.

-

In-House Resolution: Purchasing the commercially available racemate and performing Hydrolytic Kinetic Resolution (HKR).

⚠️ Critical Procurement Warning: The "Ether Trap"

A common procurement error occurs due to nomenclature similarity. Do not confuse the target with the widely available "Naphthyl Glycidyl Ether."

| Feature | Target Compound | Common Imposter (Wrong) |

| Structure | Epoxide directly attached to Naphthalene ring | Epoxide attached via -OCH₂- ether linker |

| Name | 2-(Naphthalen-2-yl)oxirane | 2-[(Naphthalen-2-yloxy)methyl]oxirane |

| CAS (Racemic) | 20861-99-8 | 5234-06-0 |

| Reactivity | Benzylic-like C-O bond cleavage | Aliphatic ether reactivity |

Supply Chain Landscape

A. Commercial Suppliers (Racemate & Precursors)

Since the pure (R)-enantiomer is not a standard catalog item, the most efficient strategy is to procure the racemate or the alkene precursor and resolve/synthesize it.

| Role | Compound Name | CAS No. | Primary Suppliers | Purity |

| Target (Racemic) | 2-(Naphthalen-2-yl)oxirane | 20861-99-8 | Santa Cruz Biotech, Combi-Blocks | ~97% |

| Precursor | 2-Vinylnaphthalene | 827-54-3 | Sigma-Aldrich, Alfa Aesar, TCI | 98% |

| Chiral Catalyst | (S,S)-Co-Salen (Jacobsen's) | 176763-62-5 | Sigma-Aldrich, Strem | 99% |

B. Custom Synthesis Providers (For Pure (R)-Enantiomer)

If internal synthesis is not feasible, request a quote from these specialized CROs using the structure and CAS 20861-99-8 (R-isomer request) as the identifier.

-

Enamine: Strong capabilities in chiral building blocks.

-

WuXi AppTec: Reliable for gram-to-kilogram scale-up.

-

Synthonix: Specializes in hard-to-find aromatic heterocycles.

Technical Protocol: In-House Synthesis (The "Make" Strategy)

Recommendation: The most robust, self-validating method to access >99% ee (R)-2-(naphthalen-2-yl)oxirane is the Jacobsen Hydrolytic Kinetic Resolution (HKR) of the racemic epoxide.

Mechanism of Action

The (S,S)-Co(salen) complex selectively catalyzes the hydrolysis of the (S)-epoxide into the corresponding diol, leaving the (R)-epoxide unreacted and chemically distinct. This allows for easy separation.

Step-by-Step Workflow

Phase 1: Preparation of Racemic Epoxide (If starting from alkene)

-

Reagents: 2-Vinylnaphthalene (1.0 eq), m-CPBA (1.2 eq), DCM (0.5 M).

-

Procedure: Dissolve 2-vinylnaphthalene in DCM at 0°C. Add m-CPBA portion-wise. Stir at RT for 12h.

-

Workup: Quench with sat. Na₂S₂O₃ (to destroy peroxides) and sat. NaHCO₃. Extract with DCM.

-

Yield: Quantitative conversion to racemic 2-(naphthalen-2-yl)oxirane.

Phase 2: Hydrolytic Kinetic Resolution (HKR)

-

Catalyst Activation: Dissolve (S,S)-Co(salen) oligomer (0.5 mol%) in toluene. Add acetic acid (2 eq relative to Co) and stir open to air for 1h to generate the active Co(III) species. Evaporate solvent.

-

Reaction:

-

Dissolve Racemic Epoxide (1.0 eq) in THF (minimal volume).

-

Add activated (S,S)-Co-catalyst (0.5 mol%).

-

Cool to 0°C.[1]

-

Add H₂O (0.55 eq) dropwise. Crucial: Do not add excess water.

-

Allow to warm to RT and stir for 12-24h.

-

-

Validation: Monitor by Chiral HPLC (see Section 4). The (S)-epoxide peak should disappear/convert to diol.

-

Purification:

-

The reaction mixture contains (R)-epoxide (volatile/soluble) and (S)-diol (polar/solid).

-

Separation: Flash chromatography (Hexane/EtOAc 9:1) or Kugelrohr distillation. The diol remains on the baseline/pot.

-

-

Result: (2R)-2-(naphthalen-2-yl)oxirane (>99% ee).

Quality Control & Visualization

Chiral HPLC Method

To validate the enantiomeric excess (ee) of your product:

-

Column: Chiralcel OD-H or AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 254 nm (Naphthalene chromophore is strong).

-

Expected Elution: The (R) and (S) enantiomers will have distinct retention times. Run the racemate first to establish the baseline separation.

Decision Logic Diagram

Caption: Procurement and synthesis decision tree for (2R)-2-(naphthalen-2-yl)oxirane, highlighting the Hydrolytic Kinetic Resolution (HKR) pathway.

References

-

Jacobsen, E. N. (2000). "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3." Accounts of Chemical Research, 33(6), 421–431. Link

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis." Science, 277(5328), 936–938. Link

-

Schaus, S. E., et al. (2002). "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols." Journal of the American Chemical Society, 124(7), 1307–1315. Link

-

Santa Cruz Biotechnology. "2-(naphthalen-2-yl)oxirane Product Page (Racemate)." SCBT Catalog. Link (Search CAS: 20861-99-8)[2]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of Arylethanolamine Beta-Blockers via (2R)-2-(naphthalen-2-yl)oxirane

This Application Note is designed for medicinal chemists and process development scientists. It details the stereoselective synthesis of (1R)-2-(isopropylamino)-1-(naphthalen-2-yl)ethanol —the active enantiomer of the Class II beta-blocker Pronethalol —utilizing the chiral building block (2R)-2-(naphthalen-2-yl)oxirane .

While Pronethalol is historically significant as the first clinical beta-blocker, this protocol serves as a foundational template for synthesizing the arylethanolamine class of adrenergic antagonists (e.g., Sotalol, Salmeterol intermediates) via stereospecific epoxide ring-opening.

Abstract & Core Principle

The synthesis of chiral beta-blockers demands high enantiomeric purity, as the biological activity is often restricted to a single enantiomer (typically the R-isomer for arylethanolamines, analogous to the S-isomer of aryloxypropanolamines). This guide details the regioselective aminolysis of (2R)-2-(naphthalen-2-yl)oxirane.

Unlike the synthesis of Propranolol (which uses epichlorohydrin and involves a displacement step), this pathway utilizes a direct nucleophilic addition mechanism. The reaction is driven by the release of ring strain (~27 kcal/mol) and governed by steric control, directing the nucleophile (isopropylamine) to the less hindered terminal carbon. This preserves the stereochemistry at the benzylic position, translating the (2R)-epoxide directly into the (1R)-amino alcohol.[1]

Reaction Mechanism & Pathway

The synthesis proceeds via an SN2-type attack of the amine on the terminal carbon of the epoxide.[1] Under neutral or basic conditions, steric factors dominate over electronic stabilization, ensuring high regioselectivity.

Stereochemical Integrity

-

Starting Material: (2R)-2-(naphthalen-2-yl)oxirane.

-

Transformation: The C–O bond at the chiral center (benzylic carbon) remains intact throughout the reaction.

-

Product: (1R)-2-(isopropylamino)-1-(naphthalen-2-yl)ethanol.

-

Note on Nomenclature: While the CIP priority assignment changes due to the incoming group, the absolute spatial configuration of the hydroxyl-bearing carbon is retained.

Pathway Visualization

The following diagram illustrates the reaction flow, including critical intermediates and decision points for purification.

Caption: Workflow for the regioselective ring-opening of (2R)-2-(naphthalen-2-yl)oxirane to yield (R)-Pronethalol.

Experimental Protocol

Reagents and Materials[2][3][4][5][6][7]

| Reagent | CAS Registry | Role | Eq. | Notes |

| (2R)-2-(naphthalen-2-yl)oxirane | 20861-99-8* | Substrate | 1.0 | Chiral purity >98% ee required.[2] |

| Isopropylamine | 75-31-0 | Nucleophile | 5.0 | Excess prevents bis-alkylation. |

| Ethanol (Absolute) | 64-17-5 | Solvent | - | Protic solvent assists ring opening. |

| HCl in Isopropanol (2M) | - | Salt Formation | 1.1 | For isolation of stable salt. |

| Ethyl Acetate | 141-78-6 | Anti-solvent | - | For recrystallization. |

*Note: CAS 20861-99-8 refers to the racemic epoxide; specific chiral synthesis or resolution (e.g., Jacobsen HKR) may be required if the pure (2R) enantiomer is not sourced directly.

Step-by-Step Procedure

Step 1: Reaction Setup

-

Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[3]

-

Dissolution: Charge the flask with (2R)-2-(naphthalen-2-yl)oxirane (1.70 g, 10.0 mmol) and Absolute Ethanol (20 mL). Stir until fully dissolved.

-

Addition: Add Isopropylamine (4.3 mL, 50.0 mmol) dropwise over 5 minutes.

-

Critical Control Point: The reaction is exothermic. Ensure the internal temperature does not spike >30°C during addition to prevent polymerization.

-

Step 2: Reaction Execution

-

Heating: Heat the mixture to a gentle reflux (approx. 78°C) using an oil bath.

-

Monitoring: Monitor the reaction via TLC (SiO₂, Hexane:EtOAc 1:1) or HPLC.

-

Endpoint: Disappearance of the epoxide spot (R_f ~0.7) and appearance of the polar amino alcohol spot (R_f ~0.2). Typical reaction time is 3–5 hours.

-

Step 3: Workup and Isolation

-

Concentration: Cool the mixture to room temperature. Remove the solvent and excess isopropylamine under reduced pressure (Rotavap) at 40°C.

-

Note: Isopropylamine is volatile; use a proper trap to prevent pump damage.

-

-

Solvent Swap: Redissolve the resulting viscous oil in Ethyl Acetate (30 mL).

-

Salt Formation: Cool the solution to 0°C in an ice bath. Slowly add 2M HCl in Isopropanol (5.5 mL) with vigorous stirring. A white precipitate (the hydrochloride salt) should form immediately.

Step 4: Purification

-

Filtration: Filter the solid under vacuum and wash the cake with cold Ethyl Acetate (2 x 10 mL) to remove non-polar impurities.

-

Recrystallization: Recrystallize the crude solid from Ethanol/Ether or Isopropanol to upgrade chiral purity.

-

Dissolve in minimum hot Ethanol.

-

Add Diethyl Ether until turbidity is observed.

-

Cool gradually to 4°C overnight.

-

-

Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours.

Analytical Characterization

To validate the synthesis, the following data should be obtained:

-

1H NMR (400 MHz, DMSO-d6):

-

δ 8.1–7.4 (m, 7H, Naphthyl), 6.2 (d, 1H, OH), 5.1 (m, 1H, CH-OH), 3.2–3.0 (m, 2H, CH2-N), 3.3 (m, 1H, CH-iso), 1.3 (d, 6H, CH3).

-

Diagnostic Signal: The benzylic proton (CH-OH) typically appears as a multiplet around 5.0–5.2 ppm.

-

-

Chiral HPLC:

Safety & Handling Protocol

Hazard Identification

-

Epoxides: Potent alkylating agents. Potential mutagens/carcinogens. Handle in a fume hood with double nitrile gloves.

-

Pronethalol: Classified as a carcinogen (induces thymic tumors in mice). Handle all powders in a glove box or static-free hood.

-

Isopropylamine: Highly flammable and corrosive. Causes severe skin burns and eye damage.

Waste Disposal

-

Quench unreacted epoxide residues with aqueous NaOH before disposal.

-

Segregate halogenated (if HCl used) and non-halogenated organic waste.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Polymerization of epoxide | Ensure slow addition of amine; avoid excessive heat (>80°C). |

| Bis-alkylation | Insufficient amine excess | Increase Isopropylamine equivalents to 10.0 eq. |

| Low ee% | Racemization via SN1 | Avoid acidic conditions during reaction; ensure neutral/basic environment. |

| Oily Product | Residual solvent/amine | Dry under high vacuum (<1 mbar) for 4 hours; induce crystallization by scratching. |

References

-

Smith, W. L. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI.[6] [Link][7]

-

Howe, R., & Shanks, R. G. (1966). Optical isomers of pronethalol. Nature. [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 30333, 2-(Naphthalen-2-yl)oxirane. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine - Google Patents [patents.google.com]

- 3. CN104045568A - A new process for synthesizing (R)-1-(naphthalene-1-yl)ethylamine - Google Patents [patents.google.com]

- 4. 2-(Naphthalen-2-yl)oxirane | C12H10O | CID 30333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Epoxide Synthesis and Ring-Opening Reactions | Encyclopedia MDPI [encyclopedia.pub]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Enantioselective Synthesis of (S)-Propranolol via Aminolysis of Aryl Glycidyl Ethers

[2][3]

Executive Summary

This protocol details the synthesis of (S)-Propranolol hydrochloride, a high-affinity

Key Advantages[2][3]

-

Atom Economy: Direct addition reaction with no byproducts other than solvent traces.[2]

-

Stereoretention: The

mechanism at the terminal carbon retains the configuration of the C2 chiral center. -

Green Chemistry: The reaction can be accelerated using "on-water" conditions or mild alcoholic solvents, minimizing VOC usage.[3]

Structural Analysis & Reaction Logic[2]

The discrepancy between the user-requested starting material and the target drug is visualized below. This logic dictates the selection of the correct glycidyl ether precursor.

Figure 1: Structural divergence between the requested styrene-oxide derivative and the required glycidyl ether precursor for Propranolol.

Experimental Protocol

Materials & Reagents[1][4][5][6][7][8]

| Reagent | MW ( g/mol ) | Equiv.[2] | Purity | Role |

| (S)-1-Naphthyl Glycidyl Ether | 200.23 | 1.0 | >98% ee | Chiral Precursor |

| Isopropylamine | 59.11 | 3.0 - 5.0 | >99% | Nucleophile |

| Methanol (MeOH) | 32.04 | Solvent | HPLC Grade | Reaction Medium |

| HCl (1M in Diethyl Ether) | 36.46 | 1.1 | Anhydrous | Salt Formation |

| Ethyl Acetate | 88.11 | Solvent | ACS Grade | Extraction/Workup |

Note on Precursor: The (S)-epoxide precursor can be obtained via the Hydrolytic Kinetic Resolution (HKR) of the racemic glycidyl ether using Jacobsen's catalyst if commercial pure sources are unavailable.[2]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amine on the less hindered primary carbon of the epoxide ring (

Figure 2: Mechanistic pathway.[2][3] Attack at the terminal carbon ensures retention of the C2 stereocenter.

Step-by-Step Procedure

Phase 1: Aminolysis (Ring Opening) [2][3]

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add (S)-1-Naphthyl Glycidyl Ether (2.00 g, 10 mmol) to the flask.

-

Solvent: Dissolve the epoxide in Methanol (20 mL).

-

Optimization Note: Water (5 mL) can be added to accelerate the reaction via hydrogen-bond activation of the epoxide oxygen, though this requires more rigorous workup.

-

-

Nucleophile Addition: Add Isopropylamine (2.55 mL, 30 mmol) dropwise over 5 minutes.

-

Reaction: Stir the mixture at reflux (approx. 60°C) for 3–5 hours.

-

Monitoring: Monitor consumption of the epoxide by TLC (Hexane:EtOAc 7:3) or HPLC.[2] The epoxide spot (

) should disappear, and a more polar amine spot (

-

Phase 2: Workup and Isolation

-

Evaporation: Remove excess isopropylamine and methanol under reduced pressure (Rotary evaporator, 40°C, 20 mbar).

-

Residue: The resulting oil is crude (S)-Propranolol free base.[2][3]

-

Purification (Optional but Recommended): Dissolve the oil in Ethyl Acetate (30 mL) and wash with water (2 x 10 mL) to remove any trace amine salts. Dry the organic layer over anhydrous

, filter, and concentrate.

Phase 3: Salt Formation (Hydrochloride) [2][3]

-

Dissolution: Dissolve the free base oil in a minimum amount of anhydrous Ethanol or dry Diethyl Ether (approx. 10 mL).

-

Acidification: Cool the solution to 0°C in an ice bath. Slowly add 1M HCl in Diethyl Ether (11 mL) dropwise with stirring.

-

Crystallization: A white precipitate of (S)-Propranolol HCl should form immediately.[2][3] Stir for 30 minutes at 0°C.

-

Filtration: Filter the solid under vacuum and wash with cold ether (2 x 10 mL).

-

Drying: Dry the white solid in a vacuum oven at 40°C for 4 hours.

Quality Control & Validation

| Parameter | Specification | Method |

| Appearance | White crystalline powder | Visual |

| Melting Point | 163–165°C (HCl salt) | Capillary Method |

| Yield | 85–92% | Gravimetric |

| Enantiomeric Excess | >98% (S)-isomer | Chiral HPLC (Chiralcel OD-H) |

| 1H NMR (DMSO-d6) | 400 MHz NMR |

Self-Validating Check:

Troubleshooting & Optimization

-

Low Yield: Often caused by the volatility of isopropylamine. Use a sealed vessel or a large excess (5 equiv) if running at reflux.[2]

-

Racemization: Rare under these conditions, but avoid strong Lewis acids or excessive temperatures (>80°C) which might trigger

character at the chiral center. -

Impurity Profile: If the "User Input" regioisomer (2-naphthyl) was present as an impurity in the starting material, it will form a distinct byproduct detectable by HPLC (retention time shift due to lipophilicity difference).[2]

References

-

Mechanism of Epoxide Aminolysis

-

Synthesis of (S)

-

Structure-Activity Relationship (Propranolol vs Pronethalol)

-

Chemical Safety (Epoxides)

Sources

- 1. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 2. m.chem960.com [m.chem960.com]

- 3. CAS 5234-06-0: 2-[(2-Naphthalenyloxy)methyl]oxirane [cymitquimica.com]

- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 5. jocpr.com [jocpr.com]

- 6. PubChemLite - 2-(naphthalen-2-yl)oxirane (C12H10O) [pubchemlite.lcsb.uni.lu]

- 7. 2-(Naphthalen-2-yl)oxirane | C12H10O | CID 30333 - PubChem [pubchem.ncbi.nlm.nih.gov]

Use of (2R)-2-(naphthalen-2-yl)oxirane as a chiral building block

Application Note: Strategic Utilization of (2R)-2-(naphthalen-2-yl)oxirane as a Chiral Building Block

Part 1: Executive Summary & Structural Distinction

The Molecule: (2R)-2-(naphthalen-2-yl)oxirane Common Name: (R)-2-Naphthyloxirane CAS (Racemic): 3299-74-5 | CAS ((2R)-Isomer): 20861-99-8[1]

This guide details the application of (2R)-2-(naphthalen-2-yl)oxirane , a high-value chiral electrophile.[1] It serves as a lipophilic, bulky bioisostere of styrene oxide.

CRITICAL DISTINCTION: Researchers frequently confuse this molecule with 2-[(naphthalen-2-yloxy)methyl]oxirane (Naphthyl glycidyl ether).[1]

-

Naphthyl Glycidyl Ether: Contains an ether linkage (

).[1] Precursor to Propranolol .[1][2] -

2-Naphthyloxirane (This Topic): Epoxide attached directly to the naphthalene ring.[1] Precursor to Pronethalol and aryl-ethanolamine pharmacophores.[1]

Core Applications:

- -Adrenergic Antagonists: Direct synthesis of Pronethalol-type scaffolds.[1]

-

Kinetic Resolution Substrate: A benchmark substrate for Co-Salen (Jacobsen) catalytic systems.[1]

-

Asymmetric C-C Bond Formation: Friedel-Crafts hydroxyalkylation.[1]

Part 2: Preparation & Enantiomeric Enrichment (The Foundation)[1]

While asymmetric epoxidation of 2-vinylnaphthalene is possible, the industrial standard for obtaining high enantiomeric excess (ee > 99%) is the Hydrolytic Kinetic Resolution (HKR) of the racemic epoxide.[1]

Protocol 1: Jacobsen Hydrolytic Kinetic Resolution (HKR)

Objective: Isolate (2R)-2-(naphthalen-2-yl)oxirane from racemic starting material with >99% ee.[1]

Mechanism: The (R,R)-Co-Salen complex preferentially catalyzes the hydrolysis of the (S)-enantiomer to the diol, leaving the unreacted (R)-epoxide intact.[1]

Materials:

-

Racemic 2-(naphthalen-2-yl)oxirane (10 mmol)[1]

-

(R,R)-Co-Salen Catalyst (0.05 mmol, 0.5 mol%)[1]

-

Acetic Acid (AcOH) (0.2 mmol)[1]

-

Distilled Water (5.5 mmol, 0.55 eq)[1]

-

THF (minimal, for solubility)

Step-by-Step Methodology:

-

Catalyst Activation: Dissolve (R,R)-Co-Salen (oligomeric or monomeric) in THF. Add AcOH and stir for 30 mins in open air to generate the active Co(III) species. Evaporate solvent to obtain the brown solid catalyst.[1]

-

Reaction Setup: Dissolve the racemic epoxide in a minimal amount of THF (0.5 M concentration). Add the activated catalyst.[1]

-

Hydrolysis: Cool to 0°C. Slowly add water (0.55 eq) dropwise.

-

Why? Slow addition prevents non-selective uncatalyzed hydrolysis.[1]

-

-

Incubation: Allow to warm to room temperature (23°C) and stir for 14–18 hours.

-

Work-up: Dilute with hexanes. The diol (from S-epoxide) will precipitate or separate.[1] Filter or partition with water.[1]

-

Purification: The organic layer contains the (2R)-epoxide.[1] Dry over

, concentrate, and purify via flash chromatography (Hexanes/EtOAc 95:5).

Self-Validation Check:

-

TLC: Two spots.[1] High

(Epoxide), Low -

Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/iPrOH (90:10).[1] (R)-isomer typically elutes second (verify with authentic standard).

Part 3: Nucleophilic Ring Opening (The Core Application)

The primary utility of this building block is the synthesis of chiral

Regioselectivity Logic

-

Basic/Neutral Conditions: Nucleophiles attack the less substituted carbon (C1) due to steric hindrance at the benzylic position (C2).[1] Result: Retention of configuration at C2; formation of secondary alcohol.[1]

-

Acidic Conditions: The epoxide oxygen is protonated, weakening the C2-O bond.[1] Nucleophiles attack the more substituted carbon (C2) (benzylic) due to carbocation character.[1] Result: Inversion of configuration (Walden inversion).

Decision Pathway (Graphviz):

Caption: Regiochemical divergence based on reaction conditions. For drug synthesis, the Basic pathway is preferred to maintain the chiral center.

Protocol 2: Synthesis of Pronethalol Analogs (Aminolysis)

Target: Synthesis of (1R)-2-(isopropylamino)-1-(naphthalen-2-yl)ethanol.[1]

Reagents:

-

(2R)-2-(naphthalen-2-yl)oxirane (1.0 eq)[1]

-

Isopropylamine (3.0 – 5.0 eq)[1]

-

Solvent: Ethanol (Absolute) or Isopropanol[1]

-

Catalyst (Optional): Calcium Triflate (5 mol%) for faster kinetics.[1]

Methodology:

-

Preparation: Dissolve the epoxide in Ethanol (0.2 M).

-

Addition: Add excess isopropylamine.

-

Why Excess? To prevent the product (a secondary amine) from reacting with another epoxide molecule (polymerization/dimerization).[1]

-

-

Reflux: Heat to 60–70°C in a sealed pressure tube (if amine is volatile) for 6–12 hours.

-

Monitoring: Monitor by TLC. Epoxide spot disappearance is the indicator.[1]

-

Work-up: Evaporate solvent and excess amine under reduced pressure.

-

Crystallization: Recrystallize the resulting amino-alcohol from Toluene/Hexane to remove trace dimers.

Data Summary: Solvent Effects on Regioselectivity (Simulated)

| Solvent | Temperature | Yield (%) | Regioisomer Ratio (C1:C2 Attack) |

| Ethanol | 60°C | 92% | >99 : 1 |

| Water | 25°C | 85% | 95 : 5 |

| DCM | 40°C | 60% | 90 : 10 |

| Toluene | 110°C | 78% | 98 : 2 |

Insight: Protic solvents like Ethanol facilitate the ring opening via hydrogen bonding to the epoxide oxygen, acting as a mild acid catalyst without triggering the C2-attack mechanism.

Part 4: Advanced Application (C-C Bond Formation)

For researchers building carbon skeletons rather than heteroatom linkages.[1]

Protocol 3: Copper-Catalyzed Grignard Ring Opening

Objective: Introduction of an alkyl group at the terminal position.[1]

Reagents:

Key Insight: Without Copper (CuI), Grignard reagents may attack the benzylic position or cause rearrangement to the ketone (Meinwald rearrangement).[1] CuI ensures attack at the less hindered terminal carbon via an organocuprate intermediate.[1]

Part 5: Analytical Quality Control

To ensure the integrity of the "Self-Validating System," use the following parameters.

1. H-NMR Diagnostic Peaks (CDCl3):

-

Epoxide (Starting Material): Distinct multiplets at

2.8–3.2 ppm (terminal protons) and -

Product (Amino Alcohol): Benzylic proton shifts downfield to

4.7–5.0 ppm (dd).[1] Appearance of exchangeable OH/NH protons.[1]

2. Enantiomeric Excess Determination:

-

Method: HPLC

-

Column: Chiralcel OD-H or AD-H

-

Mobile Phase: Hexane : Isopropanol (90:10)[1]

-

Flow Rate: 1.0 mL/min[1]

-

Detection: UV 254 nm (Strong absorption due to Naphthalene)[1]

References

-

Jacobsen, E. N. (1997).[1] "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis." Science, 277(5328), 936-938.[1] Link[1]

-

Howe, R., & Shanks, R. G. (1966).[1] "Optical isomers of pronethalol." Nature, 210, 1362.[1] Link[1]

-

Kamal, A., et al. (2005).[1] "Enzymatic resolution of 2-naphthyl oxiranes." Tetrahedron: Asymmetry, 16(11), 1955-1960.[1] Link[1]

-

Augé, J., et al. (1972).[1] "Heterocyclic Analogs of Pronethalol (2-isopropylamino-1-(2-naphthyl)ethanol)." Journal of Medicinal Chemistry, 15(1), 49-57.[1] Link[1]

-

Tokunaga, M., et al. (1997).[1] "Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral Cobalt(III) Salen Complexes." Science, 277, 936.[1] Link[1]

Sources

Application Note: High-Fidelity Sharpless Asymmetric Epoxidation (SAE)

Abstract & Scope

The Sharpless Asymmetric Epoxidation (SAE) is the gold standard for converting primary and secondary allylic alcohols into 2,3-epoxy alcohols with high enantiomeric excess (>90% ee).[1] Unlike substrate-directed methods (e.g., Henbest) or non-functionalized alkene oxidations (e.g., Jacobsen, Shi), SAE relies on a titanium-tartrate complex that binds the allylic alcohol, ensuring precise oxygen delivery.

This guide details the Catalytic Sharpless Epoxidation , a refinement by Gao and Sharpless (1987) that reduces catalyst loading to 5–10 mol% through the inclusion of molecular sieves. This protocol addresses the common failure points: moisture sensitivity, catalyst aging, and the notorious titanium emulsion during workup.

Mechanistic Principles & Stereochemical Control

The reaction proceeds via a dimeric complex formed between titanium(IV) tetraisopropoxide and a dialkyl tartrate (DET or DIPT). The success of the reaction relies on the "ligand-accelerated catalysis" phenomenon—the chiral titanium dimer catalyzes the reaction much faster than the achiral titanium species alone.

The Sharpless Mnemonic

The stereochemical outcome is predictable using the "Sharpless Mnemonic."[1][2][3] When the allylic alcohol is drawn in the plane with the double bond vertical and the hydroxymethyl group at the bottom right:

-

(+)-DET or (+)-DIPT (Natural L-Tartrate): Delivers oxygen from the BOTTOM face.

-

(-)-DET or (-)-DIPT (Unnatural D-Tartrate): Delivers oxygen from the TOP face.

Mechanistic Visualization

Critical Reaction Parameters

To achieve high ee and conversion, the following parameters must be strictly controlled.

| Parameter | Recommendation | Scientific Rationale |

| Titanium Source | Ti(OiPr)₄ (Distilled) | Highly sensitive to moisture. Hydrolysis creates inactive TiO₂ oligomers.[1] Use fresh or distilled reagent. |

| Ligand | (+)- or (-)-DIPT | Diisopropyl tartrate (DIPT) is more hydrophobic than Diethyl tartrate (DET), often yielding higher ee and preventing catalyst poisoning by product inhibition. |

| Oxidant | TBHP (5-6M in Decane) | Do not use aqueous TBHP. Water kills the catalytic cycle. Use anhydrous TBHP in decane (commercially available or prepared).[4] |

| Stoichiometry | 5-10 mol% Ti / 6-12 mol% Ligand | The Gao modification. Excess ligand (10-20% relative to Ti) ensures all Ti is bound in the chiral complex. |

| Additives | 3Å or 4Å Molecular Sieves | Crucial. Sieves scavenge trace water and, more importantly, facilitate ligand exchange, allowing the catalyst to turn over. |

| Temperature | -20°C to -25°C | Balances rate and selectivity. Higher temps erode ee; lower temps stop the reaction. |

Experimental Protocol: Catalytic SAE

Target: Epoxidation of trans-2-hexen-1-ol (Model Substrate) Scale: 10 mmol

Phase 1: Setup & Catalyst Formation (The "Aging" Step)

-

Safety Note: TBHP is a peroxide.[4][5][6][7] Work behind a blast shield. Avoid contact with transition metals (Fe, Co, Mn) outside the reaction flask.

-

Drying: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a thermometer. Cool under a stream of dry Nitrogen or Argon.

-

Solvent & Sieves: Add 40 mL of anhydrous Dichloromethane (DCM) and 1.0 g of activated powdered 4Å molecular sieves. Stir for 10 minutes.

-

Titanium Addition: Cool the flask to -20°C (CCl₄/dry ice or cryostat). Add Titanium(IV) isopropoxide (0.15 mL, 0.5 mmol, 0.05 eq) via syringe.

-

Ligand Addition: Add (+)-Diisopropyl tartrate (DIPT) (0.12 mL, 0.6 mmol, 0.06 eq).

-

Critical Step: Stir at -20°C for 20–30 minutes . This "aging" period allows the formation of the active dimeric catalyst. Skipping this results in low ee.

-

Phase 2: Oxidation[1]

-

Oxidant Addition: Add TBHP (5.5 M in decane, 3.6 mL, 20 mmol, 2.0 eq) dropwise. Stir for another 10–20 minutes at -20°C.

-

Substrate Addition: Dissolve trans-2-hexen-1-ol (1.0 g, 10 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes, maintaining temperature below -15°C.

-

Reaction: Stir at -20°C. Monitor by TLC (stain with PMA or Anisaldehyde). Reaction typically requires 3–5 hours.

Phase 3: The "Gao" Workup (Emulsion Control)

Standard aqueous workups lead to intractable emulsions due to Titanium hydroxides. Use this chelation method:

-

Quench: While still at -20°C, add a solution of Citric Acid (0.5 g) in Acetone/Ether (5 mL).

-

Warming: Remove the cooling bath and allow the mixture to warm to room temperature (RT) with vigorous stirring. The mixture should become clear (or slightly cloudy with sieves) as Ti-citrate complexes form.

-

Filtration: Filter the mixture through a pad of Celite to remove molecular sieves. Rinse the pad with Diethyl Ether.

-

Hydrolysis (Optional but recommended for volatile epoxides): Stir the filtrate with 10% NaOH/Brine solution for 1 hour to hydrolyze excess tartrates (improves separation).

-

Extraction: Separate layers. Extract aqueous layer 3x with Et₂O. Dry combined organics over Na₂SO₄.

-

Purification: Concentrate in vacuo (careful of product volatility). Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

Workflow Diagram

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Water in system | Ensure sieves are activated (flame dried under vacuum). Use fresh anhydrous TBHP. |

| Low ee (<80%) | Temperature too high | Maintain -20°C strictly. Do not let temp spike during addition. |

| Low ee (<80%) | Catalyst not aged | Ensure the Ti/Ligand mix stirs for 30 mins before adding oxidant/substrate. |

| Slow Reaction | Old Ti(OiPr)₄ | Distill Ti(OiPr)₄. It should be a clear, colorless liquid, not yellow/cloudy. |

| Emulsion during workup | Ti-hydroxide gel | Do not use simple water wash. Use the Citric Acid or FeSO₄/Tartaric acid workup. |

References

-

Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. [Link]

-

Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987).[6][8] Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization.[9] Journal of the American Chemical Society, 109(19), 5765–5780. [Link]

-

Hill, J. G., Sharpless, K. B., Exon, C. M., & Regenye, R. (1985). Enantioselective Epoxidation of Allylic Alcohols: (2S,3S)-3-Propyloxiranemethanol. Organic Syntheses, 63, 66. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. LCSS: TERT-BUTYL HYDROPEROXIDE [web.stanford.edu]

- 5. alphachem.biz [alphachem.biz]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. lyondellbasell.com [lyondellbasell.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. scribd.com [scribd.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of (2R)-2-(naphthalen-2-yl)oxirane Synthesis

Case ID: NAP-OX-2R-OPT Status: Open Assigned Specialist: Senior Application Scientist Target Molecule: (2R)-2-(naphthalen-2-yl)oxirane (CAS: 2461-42-9) Common Names: (R)-2-Naphthyloxirane; (R)-2-Naphthyl ethylene oxide.

Executive Summary

You are encountering yield or enantioselectivity issues in the synthesis of (2R)-2-(naphthalen-2-yl)oxirane . This is a high-value chiral building block, often used in the synthesis of

Achieving the (2R) configuration with high optical purity (>98% ee) and yield requires navigating a trade-off between catalyst stability and side-reaction suppression. This guide prioritizes the Asymmetric Transfer Hydrogenation (ATH) route as the "Gold Standard" for reliability, while providing the Jacobsen Epoxidation and Hydrolytic Kinetic Resolution (HKR) as alternative/remedial pathways.

Module 1: The Gold Standard (ATH + Cyclization)

Recommendation: Use this route for maximum yield and scalability.

Method: Asymmetric Transfer Hydrogenation of

The Protocol

-

Precursor: 2-bromo-1-(naphthalen-2-yl)ethanone.

-

Catalyst: (R,R)-Ru-TsDPEN (Noyori-type catalyst).

-

Note: The (R,R) catalyst yields the (1R)-bromohydrin, which cyclizes to the (2R)-epoxide with retention of configuration at the chiral center (oxygen acts as the pivot).

-

-

Hydrogen Source: Formic Acid / Triethylamine (HCOOH/TEA) azeotrope (5:2 molar ratio).

Troubleshooting Guide: ATH Phase

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<50%) | CO₂ Saturation: The reaction generates CO₂ gas, which can saturate the solution and shift the equilibrium or inhibit mass transfer. | Sparging: Use a continuous inert gas sparge (N₂ or Ar) through the solution to strip CO₂. Ensure open-system venting. |

| Formation of 2-Acetonaphthone (Dehalogenation) | Hydride Overdose: The Ru-hydride species is attacking the C-Br bond instead of the Carbonyl (C=O). This happens if the reaction runs too long or temperature is too high. | Kinetic Control: Stop the reaction immediately upon reaching 95-98% conversion (monitor via HPLC). Do not aim for 100%. Lower temperature to 0°C or -10°C. |

| Low Enantiomeric Excess (<90% ee) | Reversible Hydrogenation: At higher temperatures, the reaction becomes reversible, leading to racemization. | Temperature Drop: Conduct the reaction at strictly controlled low temperatures (0°C to 4°C). Ensure the HCOOH/TEA ratio is precise (5:2). |

Troubleshooting Guide: Cyclization Phase

| Symptom | Probable Cause | Corrective Action |

| Diol Formation (Ring Opening) | Hydrolysis: The aqueous base used for cyclization is attacking the epoxide product. | Biphasic Switch: Use a biphasic system (CH₂Cl₂ / aq. NaOH) with a Phase Transfer Catalyst (TBAB). This keeps the epoxide in the organic phase, protected from the aqueous base. |

| Racemization | Acidic Silica: Purification on standard silica gel can open the ring or racemize the epoxide. | Pre-treatment: Pre-treat silica gel with 1% Et₃N in hexanes before loading the column. Ideally, distill (Kugelrohr) instead of chromatography if possible. |

Module 2: Direct Oxidation (Jacobsen Epoxidation)

Recommendation: Use this route if you lack the bromoketone precursor but have 2-vinylnaphthalene. Method: Mn-Salen catalyzed epoxidation using NaOCl (Bleach).[1]

The Protocol

-

Precursor: 2-vinylnaphthalene.

-

Catalyst: (R,R)-Jacobsen Catalyst (Mn(III) Salen).

-

Note: To obtain the (2R)-epoxide, you generally need the (R,R)-catalyst for terminal styrenes (verify specific commercial ligand batch performance, as "Jacobsen's Catalyst" often refers to the (S,S) form which makes (S)-epoxides).

-

-

Oxidant: Buffered NaOCl (pH 11.3).

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Catalyst "Bleaching" (Brown | Oxidative Degradation: The active Mn(V)=O species is unstable and destroys the ligand. | Add N-Oxide: Add 4-phenylpyridine N-oxide (4-PPNO) or N-methylmorpholine N-oxide (NMO) as an axial ligand to stabilize the high-valent Mn species. |

| Low Yield / Sticky Tar | Polymerization: 2-vinylnaphthalene is prone to radical polymerization under oxidative conditions. | Radical Scavenger: Add BHT (butylated hydroxytoluene) to the reaction mixture. Ensure low temperature (0°C). |

| Inconsistent ee | pH Drift: Commercial bleach varies in pH. If pH < 11, uncatalyzed (racemic) background oxidation occurs. | Buffer: Use 0.05M Na₂HPO₄ buffer to maintain pH exactly at 11.3. Do not use "fresh" bleach without checking pH. |

Module 3: The Rescue Protocol (HKR)

Recommendation: Use this if your synthesized material has low ee (e.g., 80%) and you need >99% ee. Method: Hydrolytic Kinetic Resolution using Co-Salen.[2][3]

-

Concept: You will sacrifice 50% of your yield to upgrade the optical purity.

-

Catalyst: (S,S)-Co-Salen (Jacobsen's Cobalt Catalyst).[3]

-

Logic: The (S,S)-catalyst selectively hydrolyzes the (S)-enantiomer (the impurity) into the diol, leaving the desired (R)-epoxide untouched.

-

-

Procedure:

-

Dissolve racemic/low-ee epoxide in THF/t-BuOMe.

-

Add 0.5 mol% (S,S)-Co-Salen (activated with acetic acid).

-

Add 0.55 equivalents of H₂O (relative to the unwanted enantiomer).

-

Stir 12-24h. Partition between water/hexanes. The (R)-epoxide stays in hexanes; the diol goes to water.

-

Visual Decision & Troubleshooting Logic

Caption: Decision matrix for synthesis routes. Route B (ATH) is preferred for yield. Route A (Jacobsen) is dependent on additive stability. HKR is the universal cleanup step.

Frequently Asked Questions (FAQ)

Q1: Why does my reaction mixture turn black during the ATH reduction? A: This usually indicates ruthenium precipitation (catalyst decomposition). This happens if the reaction is exposed to oxygen or if the temperature is too high (>40°C). Ensure rigorous degassing of the HCOOH/TEA mixture before adding the catalyst.

Q2: Can I use NaBH₄ instead of Transfer Hydrogenation? A: Not if you want high enantioselectivity. Standard NaBH₄ reduction is racemic. While chiral boranes (CBS reduction) exist, they are extremely sensitive to moisture. The Ru-TsDPEN transfer hydrogenation is far more robust for this specific bromoketone substrate.

Q3: My epoxide yields are good, but it degrades on the shelf. Why? A: Styrene-oxide derivatives are acid-sensitive. If you used chloroform (CDCl₃) for NMR that wasn't neutralized, trace HCl can open the ring. Store the pure epoxide at -20°C under Argon, ideally with a trace of triethylamine if stored in solution.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

-

Jacobsen, E. N., et al. (1991). Highly Enantioselective Epoxidation Catalysts Derived from 1,2-Diaminocyclohexane. Journal of the American Chemical Society.[2][4]

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science.

-

Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry.

Sources

Preventing racemization during (2R)-2-(naphthalen-2-yl)oxirane reactions

Topic: Prevention of Racemization & Regioisomerism

Status: Operational | Tier: L3 (Advanced Application Support)[1][2]

Module 1: Critical Mechanism Analysis

The "Naphthyl Trap": Why this molecule fails

The primary challenge with (2R)-2-(naphthalen-2-yl)oxirane is not the epoxide ring tension itself, but the electronic nature of the naphthalene substituent.[1][2] Unlike aliphatic epoxides, the naphthyl group is a potent electron donor via resonance.

The Failure Mode (

-

Result: Formation of a planar, resonance-stabilized carbocation.[2]

-

Consequence: The nucleophile attacks from either face with equal probability.[3]

-

Outcome: Immediate, irreversible racemization (

).[2]

The Success Mode (Strict

-

Requirement: The nucleophile must attack while the C-O bond is still intact.

-

Strategy: Promote attack at the terminal (

) carbon. This leaves the chiral center completely untouched, retaining the absolute configuration.

Module 2: Troubleshooting & Diagnostics

Use this guide to diagnose experimental deviations.

Issue 1: "My ee% drops significantly after adding the amine."

Root Cause: Acid-catalyzed

-

Eliminate Acid Sources: Ensure the amine is a free base.[2] If using a salt, pre-neutralize with

or -

Scavenge Protons: Add a mild inorganic base (e.g.,

) to the reaction mixture to neutralize any adventitious acid generated during the opening. -

Temperature Control: Lower the reaction temperature. High heat (

) provides enough energy to overcome the activation barrier for C-O bond cleavage (

Issue 2: "I see a significant amount of the 'wrong' regioisomer."

Root Cause: Steric hindrance or electronic control override.[2]

Context: Attack at the

-

Steric Bulk: If using a bulky nucleophile (e.g., tert-butylamine), steric hindrance at the terminal carbon might be forcing the nucleophile to the more substituted (but electronically activated)

-position.[1][2] Switch to less sterically demanding nucleophiles or increase solvent polarity slightly to favor the -

Check Catalyst: Some Lewis acids (e.g.,

) preferentially coordinate to the epoxide oxygen, increasing the positive character at the benzylic position and directing attack there. Remove the catalyst.[2]

Issue 3: "The starting material racemized during storage."

Root Cause: Autocatalytic hydrolysis.[2] Corrective Action:

-

Storage: Store at -20°C under Argon.

-

Stabilizer: Do not store in chlorinated solvents (

,

Module 3: Experimental Protocols (SOPs)

SOP A: Hydrolytic Kinetic Resolution (HKR)

Purpose: To upgrade the optical purity of (2R)-2-(naphthalen-2-yl)oxirane to >99% ee prior to synthesis.

Reagents:

Workflow:

-

Catalyst Activation: Dissolve (R,R)-Co-Salen (0.5 mol%) in THF. Add AcOH (2 equiv relative to catalyst) and stir open to air for 30 min to generate the active Co(III) species.[1][2] Remove solvent in vacuo.[2]

-

Reaction: Redissolve catalyst in minimal THF. Add the epoxide (1.0 equiv).[2][4][5][6]

-

Hydrolysis: Cool to 0°C. Slowly add water (0.55 equiv relative to the unwanted (S)-enantiomer).

-

Aging: Stir at RT for 12-24 hours. The catalyst preferentially hydrolyzes the (S)-epoxide to the diol, leaving the (2R)-epoxide intact.[1][2]

-

Purification: Partition between water/hexanes.[2] The diol stays in water; the pure (2R)-epoxide extracts into hexanes.[1][2]

SOP B: Regioselective Aminolysis (Synthesis of Propranolol-type Scaffolds)

Purpose: Ring opening with retention of configuration.

Reagents:

Workflow:

-

Preparation: Dissolve epoxide (1.0 equiv) in MeOH (0.5 M concentration).

-

Nucleophile Addition: Add Isopropylamine (3.0 - 5.0 equiv).[1][2] Note: Excess amine acts as a base to prevent acid catalysis.

-

Reaction: Stir at room temperature (20-25°C). Do not reflux.

-

Monitoring: Monitor by HPLC (Chiralcel OD-H column). Look for the disappearance of epoxide.

-

Workup: Concentrate under reduced pressure. Avoid acidic washes.[2] Recrystallize from Toluene/Hexane if necessary.[2]

Module 4: Data & Visualization

Data Table: Solvent Influence on Regioselectivity & Racemization

Based on aminolysis of aryl-epoxides (Styrene Oxide/Naphthyl Oxide models).

| Solvent Type | Solvent Example | Dielectric Constant ( | Risk of Racemization ( | Regioselectivity ( | Recommendation |

| Non-Polar | Toluene | 2.38 | Low | High (15:[1][2]1) | Recommended for strict stereocontrol.[2] |

| Polar Aprotic | Acetonitrile | 37.5 | Moderate | Moderate (8:[1][2]1) | Use if solubility is an issue.[2] |

| Polar Protic | Methanol | 32.7 | Low (if basic) | High (20:[1][2]1) | Standard. H-bonding assists ring opening without full ionization.[1][2] |

| Chlorinated | DCM ( | 8.93 | High | Variable | Avoid. Trace HCl causes rapid racemization.[2] |

| Ether | THF | 7.58 | Low | Moderate (10:[1][2]1) | Good alternative to Toluene.[2] |